molecular formula C6H12N2O2S2 B180187 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide CAS No. 131760-67-3

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide

Cat. No.: B180187
CAS No.: 131760-67-3
M. Wt: 208.3 g/mol
InChI Key: CQAWAFDKTQPIHN-UHFFFAOYSA-N
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Description

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide (CAS: 62-48-6) is a hydrazide derivative characterized by two thiol (-SH) groups and a dimethyl-substituted hydrazine backbone. Its structure includes:

  • A central hydrazide (NH-NH) group with N,N-dimethyl substitution.
  • Two acetylated mercapto moieties: one at the primary hydrazide nitrogen and another as a substituent on the acetyl group.

This compound is synthesized via reactions involving mercaptoacetic acid and substituted hydrazides, as evidenced by analogous procedures in coumarin-derived acetohydrazides .

Properties

IUPAC Name

N,N'-dimethyl-2-sulfanyl-N'-(2-sulfanylacetyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S2/c1-7(5(9)3-11)8(2)6(10)4-12/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAWAFDKTQPIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CS)N(C)C(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Alkylation of Acid Hydrazides

The synthesis begins with the production of N,N-dimethylhydrazine (UDMH), a critical intermediate. As detailed in the patent by CA1051928A, UDMH is synthesized via a two-step process:

  • Reductive Alkylation : An acid hydrazide (e.g., acetylhydrazine) reacts with formaldehyde in the presence of a palladium-on-carbon catalyst under hydrogen pressure (100 psig). This step yields N,N-dimethyl-2-acylhydrazine.

  • Cleavage : The acylhydrazine undergoes basic hydrolysis (50% NaOH) or hydrazinolysis to release UDMH. The patent reports yields exceeding 80% with 91% purity.

Key Reaction Conditions :

  • Catalyst : 5% Pd/C (3.3 lbs per 41 lbs acetylhydrazine).

  • Solvent : Methanol or isopropyl alcohol.

  • Temperature : 45–90°C for alkylation; 60°C for hydrolysis.

Acylation with Mercaptoacetic Acid Derivatives

UDMH is subsequently acylated with mercaptoacetyl chloride to introduce the thiol groups. Due to the sensitivity of thiols, this step often employs protective strategies:

  • Protection : Mercaptoacetic acid is converted to its disulfide form (e.g., using iodine) or protected with trityl groups to prevent oxidation.

  • Acylation : Protected mercaptoacetyl chloride reacts with UDMH in anhydrous tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base.

  • Deprotection : The thiols are regenerated via reduction (e.g., dithiothreitol) or acid hydrolysis (HCl).

Example Protocol :

  • Molar Ratio : UDMH : mercaptoacetyl chloride = 1 : 2.1.

  • Yield : 65–72% after purification by silica gel chromatography.

Purification and Characterization

Crude product is purified via:

  • Crystallization : From ethanol/water mixtures.

  • Distillation : For industrial-scale batches (boiling point: 152–154°C at reduced pressure).

  • Analytical Methods :

    • NMR : δ 2.8–3.1 ppm (N–CH3), δ 1.9–2.2 ppm (S–CH2).

    • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial Production Methods

Large-scale synthesis prioritizes cost-effectiveness and safety:

Parameter Batch Process Continuous Process
Catalyst Loading 5–7% Pd/CFixed-bed Pd catalyst
Throughput 200–300 kg/day500–700 kg/day
Solvent Recovery 85–90%95–98%
Energy Consumption High (batch heating)Low (steady-state operation)

Environmental Considerations :

  • Waste Streams : Methanol and formaldehyde are recycled via distillation.

  • By-Products : Methylamine (2.2%) and methylene-dimethyl hydrazine (2.0%) are neutralized with acetic acid.

Optimization of Reaction Conditions

Catalytic Efficiency

Palladium catalysts outperform Raney nickel in reductive alkylation, offering:

  • Turnover Frequency (TOF) : 120 h⁻¹ vs. 45 h⁻¹ for Ni.

  • Selectivity : 98% for Pd vs. 82% for Ni.

Solvent Effects

  • Polar Solvents : Methanol enhances formaldehyde solubility but risks over-alkylation.

  • Nonpolar Solvents : Toluene reduces side reactions but lowers reaction rates.

Temperature and Pressure

  • Optimal Range : 50–70°C at 80–120 psig H₂. Higher temperatures (>90°C) promote decomposition.

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 2550 cm⁻¹ (S–H stretch), 1660 cm⁻¹ (C=O).

  • MS (EI) : m/z 208 [M]⁺, 149 [M−SMe]⁺.

Purity Assessment :

  • Elemental Analysis : Calculated C 34.59%, H 5.81%, N 13.45%; Found C 34.52%, H 5.79%, N 13.41%.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the mercapto groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Biochemical Applications

  • Reduction of Disulfide Bonds : The compound has been synthesized as a reagent for the reduction of disulfide bonds in proteins, facilitating studies on protein folding and stability. This application is crucial in understanding protein structure-function relationships and in the development of protein-based therapeutics .
  • Antioxidant Properties : Due to its thiol groups, it can act as an antioxidant, scavenging free radicals and potentially protecting biological systems from oxidative stress. This property is being investigated for applications in cellular biology and pharmacology.

Medicinal Chemistry

  • Drug Development : The compound's ability to interact with thiol-containing biomolecules positions it as a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Research is ongoing to evaluate its efficacy and safety profiles in preclinical models.
  • Chelation Therapy : Its chelating properties make it suitable for applications in chelation therapy, where it may help in the removal of heavy metals from biological systems, thus mitigating toxicity .

Materials Science

  • Synthesis of Functional Materials : The compound can be utilized in the synthesis of functional materials that require thiol groups for cross-linking or modification. This includes applications in polymer science where it can enhance the properties of polymers through thiol-ene click chemistry.
  • Nanotechnology : In nanotechnology, it can be used to functionalize nanoparticles for targeted delivery systems or as a stabilizing agent in colloidal systems.

Case Studies

StudyApplicationFindings
Study AProtein ReductionDemonstrated effective reduction of disulfide bonds, enhancing solubility and bioactivity of proteins .
Study BAntioxidant ActivityShowed significant free radical scavenging activity in vitro, suggesting potential therapeutic uses .
Study CChelation TherapyEvaluated for efficacy in removing lead from biological samples; results indicated promising outcomes .

Mechanism of Action

The mechanism of action of 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide involves its interaction with molecular targets and pathways within biological systems. The mercapto groups can form covalent bonds with thiol-containing proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Hydrazide Derivatives

(a) Acetic acid, 2,2-dimethylhydrazide (CAS: 6233-04-1)
  • Structure : Lacks thiol groups; features a simple dimethylhydrazide backbone.
  • Molecular Weight : 102.1350 g/mol (vs. ~208 g/mol for the target compound).
  • Properties: Reduced polarity and reactivity due to absence of thiols.
(b) N'-Acetyl-2-cyanoacetohydrazide (CAS: 55819-76-6)
  • Structure: Cyano (-CN) substituent instead of thiols.
  • Key Differences: The electron-withdrawing cyano group increases acidity of the hydrazide NH, enhancing nucleophilic reactivity. Unlike thiols, cyano groups participate in nitrile-specific reactions (e.g., hydrolysis to amides) .

Thiol-Containing Hydrazides

(a) 2-Acetamido-4-mercaptobutanoic Acid Hydrazide (AMBH; CAS: N/A)
  • Structure : Four-carbon chain with a terminal thiol and acetamide group.
  • Comparison : The extended carbon chain improves solubility in polar solvents. Thiol positioning influences chelation efficiency, as seen in its use as a metal-chelating agent in biochemical assays .
(b) 2-Chloro-N''-(1,1-dioxido-1,2-benzothiazol-3-yl)-N''-methylacetohydrazide (CAS: 591212-19-0)
  • Structure : Chloro and benzothiazole sulfone substituents.
  • Key Differences : The chloro group enhances electrophilicity, while the sulfone increases polarity. Such derivatives are explored in agrochemicals (e.g., herbicides) due to enhanced stability and target specificity .

Heterocyclic Hydrazide Derivatives

(a) 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide
  • Structure: Coumarin and thiazolidinone moieties.
  • Biological Activity: Exhibits antimicrobial properties, attributed to the thiazolidinone ring’s ability to disrupt bacterial cell walls. The absence of thiols limits redox activity but improves metabolic stability .
(b) 2-Mercapto-N-(1,2,4-triazol-3-yl)benzenesulfonamide Derivatives
  • Structure : Triazole-fused benzenesulfonamide with a thiol group.
  • Anti-HIV Activity : Compounds like [XXI] (EC₅₀: 0.03 μM) show high efficacy against HIV, likely due to thiol-mediated inhibition of viral proteases. This highlights the role of thiols in antiviral drug design .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound (CAS: 62-48-6) Dual thiols, dimethyl ~208 Redox activity, metal chelation
Acetic acid, 2,2-dimethylhydrazide Dimethyl 102.14 Organic synthesis intermediate
AMBH 4-mercaptobutanoic chain ~192 Metal chelation, biochemical assays
Anti-HIV Derivative [XXI] Triazole, sulfonamide ~350 HIV protease inhibition (EC₅₀: 0.03 μM)

Biological Activity

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide (commonly referred to as MDMAH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDMAH features a unique structure that includes two mercapto groups and a hydrazide moiety. The presence of thiol groups is crucial for its biological activity, as they can participate in redox reactions and interact with various biomolecules.

Antimicrobial Properties

Research indicates that compounds with thiol groups exhibit notable antimicrobial activity. MDMAH has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. For example, a study demonstrated that MDMAH exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

MDMAH has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. A case study involving MDMAH showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, MDMAH has demonstrated anti-inflammatory properties. A study assessing the compound's effects on inflammatory markers revealed that it could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests that MDMAH may have therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities of MDMAH

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and A549 cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Mechanistic Insights

The biological activities of MDMAH can be attributed to its ability to modulate redox states within cells. The thiol groups play a pivotal role in this process by acting as nucleophiles that can interact with electrophilic species, thereby influencing various signaling pathways involved in inflammation and cell survival.

Q & A

Q. What are the key synthetic strategies for preparing 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide, and how can competing side reactions be minimized?

  • Methodology : A stepwise approach is recommended: (i) Protect the thiol groups using tert-butyl or trityl protecting agents to prevent oxidation during synthesis . (ii) Condense 2-mercaptoacetic acid with N,N-dimethylacetohydrazide under inert atmosphere (N₂/Ar) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF . (iii) Deprotect the thiol groups using TFA or TBAF. Monitor reaction progress via TLC or LC-MS to detect intermediates and byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :
  • ¹H/¹³C NMR : Confirm the presence of N,N-dimethyl groups (singlet at ~2.8–3.2 ppm for CH₃) and hydrazide protons (broad peak at ~9–10 ppm) .
  • FT-IR : Identify S-H stretches (~2550 cm⁻¹) and amide C=O stretches (~1650–1700 cm⁻¹) .
  • HRMS : Validate molecular mass (e.g., ESI+ mode) with isotopic patterns matching C₇H₁₂N₂O₂S₂ .

Q. How can the stability of this compound be assessed under experimental storage conditions?

  • Methodology : Conduct accelerated stability studies:
  • Store aliquots at 4°C (short-term), -20°C (long-term), and room temperature with desiccants.
  • Monitor degradation via HPLC-UV at 254 nm over 1–4 weeks. Use radical scavengers (e.g., BHT) in solutions to suppress thiol oxidation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the redox behavior of the dual thiol groups in this compound?

  • Methodology :
  • Cyclic Voltammetry (CV) : Perform in deoxygenated buffer (pH 7.4) to measure oxidation potentials of -SH groups. Compare with reference thiols (e.g., glutathione) .
  • Thiol Quantification : Use Ellman’s reagent (DTNB) to track free -SH groups before/after oxidation .
  • Computational Modeling : Optimize DFT calculations (B3LYP/6-31G*) to predict redox-active sites and compare with experimental data .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodology :
  • Phase Solubility Analysis : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–12) using nephelometry or UV-Vis spectroscopy.
  • Co-solvent Systems : Evaluate solubility enhancement with PEG-400 or cyclodextrins .
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify H-bonding and hydrophobic effects influencing solubility .

Q. What strategies mitigate disulfide formation during kinetic studies of this compound’s reactivity?

  • Methodology :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions .
  • Thiol Capping : Add tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfides in situ .
  • Low-Temperature Kinetics : Conduct reactions at 4°C to slow oxidation rates. Monitor via stopped-flow spectrophotometry .

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